"synthesis and properties of difurfurylideneacetone"
"synthesis and properties of difurfurylideneacetone"
An In-depth Technical Guide to the Synthesis and Properties of Difurfurylideneacetone
Foreword: Beyond the Textbook Condensation
Difurfurylideneacetone (DFYA), a structural analogue of the well-known dibenzylideneacetone (DBA), represents more than a simple academic exercise in condensation chemistry. Its extended π-conjugated system, built upon the electron-rich furan heterocycles, imparts a unique set of physicochemical properties and a latent potential for biological activity. For researchers in materials science and drug development, DFYA and its derivatives serve as versatile scaffolds. This guide moves beyond a mere recitation of protocols to provide a deeper understanding of the causality behind the synthesis, the rationale for characterization techniques, and the molecular properties that drive its potential applications.
The Synthetic Cornerstone: A Guided Claisen-Schmidt Condensation
The synthesis of difurfurylideneacetone is a classic example of the Claisen-Schmidt condensation, a robust and high-yielding cross-aldol reaction.[1][2] The strategic choice of reactants is key to the reaction's success. Furfural, an aldehyde derived from biomass, lacks α-hydrogens and therefore cannot undergo self-condensation.[3] Acetone, possessing two sets of enolizable α-hydrogens, serves as the nucleophilic component, reacting sequentially with two equivalents of furfural.[3][4]
Reaction Mechanism: A Stepwise Elucidation
The base-catalyzed mechanism proceeds through a well-defined sequence of enolate formation, nucleophilic attack, and dehydration.[1][3] The driving force for the final dehydration steps is the formation of a highly stable, extended conjugated system that connects the two furan rings through the enone backbone.[3]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation for DFYA synthesis.
Field-Proven Experimental Protocol
This protocol is designed for robustness and high yield. The rationale behind each step is critical for troubleshooting and adaptation.
Materials:
-
Furfural (freshly distilled to remove oxidation impurities)
-
Acetone (reagent grade)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
Workflow:
Caption: Experimental workflow for the synthesis and purification of DFYA.
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable flask, combine 2 equivalents of furfural and 1 equivalent of acetone in 95% ethanol. Stir until a homogenous solution is formed.
-
Causality: Ethanol serves as a mutual solvent for the organic reactants and the aqueous base, creating a single phase for the reaction to proceed efficiently.
-
-
Base Addition: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide. Add this solution dropwise to the stirred ethanolic solution of aldehydes and ketone.
-
Causality: Slow addition of the base is crucial. A rapid increase in pH and temperature can promote undesired side reactions, such as the Cannizzaro reaction of furfural or self-condensation of acetone, leading to impurities.
-
-
Reaction and Precipitation: Stir the mixture vigorously at room temperature for 30-45 minutes. A yellow precipitate of DFYA will begin to form as the product's concentration exceeds its solubility in the ethanol/water mixture.
-
Isolation: After the reaction period, cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Causality: Cooling decreases the solubility of DFYA, leading to a higher recovery of the crude product.
-
-
Purification by Recrystallization: Wash the crude product with cold water to remove any remaining NaOH.[5] Recrystallize the solid from a minimum amount of hot ethanol.
-
Causality: The choice of ethanol is deliberate. DFYA is sparingly soluble in cold ethanol but highly soluble in hot ethanol, the ideal characteristic for a recrystallization solvent. Impurities with different solubility profiles will remain in the mother liquor, yielding a purified product upon cooling.
-
Characterization and Physicochemical Properties
Validation of the synthesized product's identity and purity is non-negotiable. A combination of physical and spectroscopic methods provides a complete profile of the molecule.
Physical and Spectroscopic Data Summary
The properties of DFYA are dictated by its highly conjugated, symmetric structure. The following table summarizes key identifying characteristics.
| Property | Value / Expected Observation | Rationale & Significance |
| Molecular Formula | C₁₃H₁₀O₃[6] | Confirms the elemental composition resulting from the condensation of 2 furfural units and 1 acetone unit. |
| Molecular Weight | 214.22 g/mol [6] | A fundamental property used in stoichiometric calculations and mass spectrometry. |
| Appearance | Pale yellow crystalline solid[7] | The color arises from the extended π-electron system, which absorbs light in the blue-violet region of the spectrum, causing the compound to appear yellow. |
| Melting Point | ~110-112 °C (for the analogous trans,trans-dibenzylideneacetone)[8] | A sharp melting point is a primary indicator of purity. Broad ranges suggest the presence of impurities or isomeric mixtures. |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, chloroform, and ethanol.[7] | The nonpolar nature of the hydrocarbon backbone dominates its solubility profile, making it amenable to purification and handling in organic media. |
| IR Spectroscopy (cm⁻¹) | ~1650-1675: Strong C=O stretch (ketone).[9] ~1580-1620: C=C stretch (alkene). ~3100-3150: =C-H stretch (furan & alkene). | IR spectroscopy confirms the presence of key functional groups. The position of the C=O stretch, lower than a simple ketone, is indicative of conjugation. |
| ¹H NMR Spectroscopy | Signals expected for furan ring protons and vinylic protons. The symmetry of the molecule simplifies the spectrum. Protons on the double bond adjacent to the carbonyl are deshielded. | Provides a detailed map of the proton environment, confirming the connectivity and stereochemistry (trans coupling constants are typically larger). |
| UV-Vis Spectroscopy | Strong absorption (λ_max) in the UV region (>300 nm).[5] | The extended conjugation results in a small HOMO-LUMO gap, allowing for π → π* transitions upon absorption of UV radiation. This property is relevant for applications like UV blockers.[10] |
In-depth Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency is particularly informative. In analogous systems like dibenzylideneacetone, the appearance of multiple C=O bands has been attributed to the co-existence of different rotational conformers (s-cis, s-trans) in solution, a nuance that provides deeper structural insight.[9]
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR, the vinylic protons will appear as doublets, and their coupling constants (J-values) are diagnostic of the alkene stereochemistry (typically >15 Hz for a trans configuration). The furan ring protons will exhibit their characteristic chemical shifts and coupling patterns. ¹³C NMR will confirm the presence of the carbonyl carbon (~180-190 ppm) and the sp² hybridized carbons of the alkenes and furan rings.
Biological Activity and Future Directions
While dibenzylideneacetone is well-known as a ligand in organometallic chemistry, particularly for palladium catalysis, the introduction of furan rings in DFYA opens new avenues in medicinal chemistry.[7][11] Heterocyclic scaffolds are cornerstones of many pharmaceuticals.
-
Antimicrobial and Anticancer Potential: The α,β-unsaturated ketone moiety is a known Michael acceptor, capable of reacting with nucleophilic residues (e.g., cysteine) in biological macromolecules. This reactivity is often implicated in the biological activity of related compounds.[12] Numerous studies on chalcones and aurones, which share the enone structural motif, have demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties.[13][14][15]
-
Structure-Activity Relationships (SAR): The furan rings of DFYA are prime targets for chemical modification to tune biological activity. Introducing substituents can alter lipophilicity, electronic properties, and steric interactions with biological targets. For instance, incorporating fluorine atoms can enhance metabolic stability and binding affinity.[16][17]
// Core structure core [label="Difurfurylideneacetone\n(Core Scaffold)", pos="0,0!", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF", width=2.5];
// Modification sites furan [label="Modification at\nFuran Rings", pos="-3,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; enone [label="Modification of\nEnone Linker", pos="3,1.5!", fillcolor="#FBBC05", fontcolor="#202124"];
// Resulting property changes activity [label="Modulation of\nBiological Activity\n(e.g., Cytotoxicity)", pos="-3,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; physchem [label="Alteration of\nPhysicochemical Properties\n(Solubility, Lipophilicity)", pos="3,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections core -> furan [dir=both, color="#5F6368"]; core -> enone [dir=both, color="#5F6368"]; furan -> activity [color="#5F6368"]; enone -> activity [color="#5F6368"]; furan -> physchem [color="#5F6368"]; enone -> physchem [color="#5F6368"]; }
Caption: Structure-Activity Relationship (SAR) concept for DFYA derivatives.
Conclusion
Difurfurylideneacetone is an accessible yet scientifically rich compound. Its synthesis via the Claisen-Schmidt condensation is a model of efficiency and atom economy. The true value for researchers lies in understanding how its conjugated structure dictates its spectroscopic signature and provides a foundation for exploring its potential in materials science and as a scaffold for the development of novel therapeutic agents. The protocols and data presented herein serve as a validated starting point for such investigations.
References
-
Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]
-
Claisen–Schmidt condensation. Wikipedia. [Link]
-
Dibenzylideneacetone (C17H14O) properties. Mol-Instincts. [Link]
-
Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. [Link]
-
Claisen-Schmidt Condensation. University of the Cumberlands. [Link]
-
1,5-Di-2-furanyl-1,4-pentadien-3-one. PubChem, National Center for Biotechnology Information. [Link]
-
Dibenzylideneacetone. Wikipedia. [Link]
-
(1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one. PubChem, National Center for Biotechnology Information. [Link]
-
Conformations of dibenzylideneacetone: An IR spectroscopic study. Indian Academy of Sciences. [Link]
-
Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, via PubMed Central. [Link]
-
Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, via PubMed. [Link]
-
Preparation, characterization and spectroscopic properties of difluoroboron complexes with some fluoroquinolones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, via ScienceDirect. [Link]
-
Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, via MDPI. [Link]
-
Synthesis with Perfect Atom Economy: Generation of Furan Derivatives by 1,3-Dipolar Cycloaddition of Acetylenedicarboxylates at Cyclooctynes. Molecules, via PubMed Central. [Link]
-
Dibenzylideneacetone Synthesis: Lab Experiment & Analysis. Studylib. [Link]
-
Synthesis, spectroscopic characterizations and quantum chemical computational studies of (Z)-4-[(E)-(4-fluorophenyl)diazenyl]-6-[(3-hydroxypropylamino)methylene]-2-methoxycyclohexa-2,4-dienone. Journal of Molecular Structure, via PubMed. [Link]
-
Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, via MDPI. [Link]
-
Full Spectroscopic Characterization and Cytotoxicity Activity of Synthetic Dibenzalacetone Derivatives. ResearchGate. [Link]
-
Full Spectroscopic Characterization and Cytotoxicity Activity of Synthetic Dibenzalacetone Derivatives. Semantic Scholar. [Link]
-
(PDF) Aurones and furoaurones: Biological activities and synthesis. ResearchGate. [Link]
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. magritek.com [magritek.com]
- 5. studylib.net [studylib.net]
- 6. 1,5-Di-2-furanyl-1,4-pentadien-3-one | C13H10O3 | CID 13453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. webqc.org [webqc.org]
- 12. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]




